4-Aminopyrrolidin-3-ol dihydrochloride
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Overview
Description
4-Aminopyrrolidin-3-ol dihydrochloride is a chemical compound with the molecular formula C4H12Cl2N2O. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopyrrolidin-3-ol dihydrochloride typically involves the reduction of 4-nitropyridine-N-oxide with iron and mineral acids. This process includes several steps:
Reduction of 4-nitropyridine-N-oxide: This step involves the use of iron and hydrochloric acid to reduce 4-nitropyridine-N-oxide to 4-aminopyridine.
Formation of 4-Aminopyrrolidin-3-ol: The intermediate 4-aminopyridine undergoes further reactions to form 4-Aminopyrrolidin-3-ol.
Dihydrochloride Formation: The final step involves the conversion of 4-Aminopyrrolidin-3-ol to its dihydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous extraction and purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Aminopyrrolidin-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, pyrrolidinones, and other nitrogen-containing heterocycles .
Scientific Research Applications
4-Aminopyrrolidin-3-ol dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antibacterial and antiviral agents.
Biological Research: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Aminopyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. Additionally, it can interact with receptors to modulate cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A parent compound with a similar structure but without the amino and hydroxyl groups.
Pyrrolidinone: A derivative with a carbonyl group instead of the hydroxyl group.
4-Aminopyridine: A similar compound with a pyridine ring instead of a pyrrolidine ring.
Uniqueness
4-Aminopyrrolidin-3-ol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups on the pyrrolidine ring makes it a versatile intermediate for various synthetic applications and a valuable compound for biological studies .
Properties
Molecular Formula |
C4H12Cl2N2O |
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Molecular Weight |
175.05 g/mol |
IUPAC Name |
4-aminopyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C4H10N2O.2ClH/c5-3-1-6-2-4(3)7;;/h3-4,6-7H,1-2,5H2;2*1H |
InChI Key |
ZIAZOHSJJZWBPV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)O)N.Cl.Cl |
Origin of Product |
United States |
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